

Application Note: In Vitro Degradation Assays for PROTACs Featuring Amide-PEG Linkers

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Compound of Interest		
Compound Name:	HO-Conh-C3-peg3-NH2	
Cat. No.:	B15543733	Get Quote

Introduction

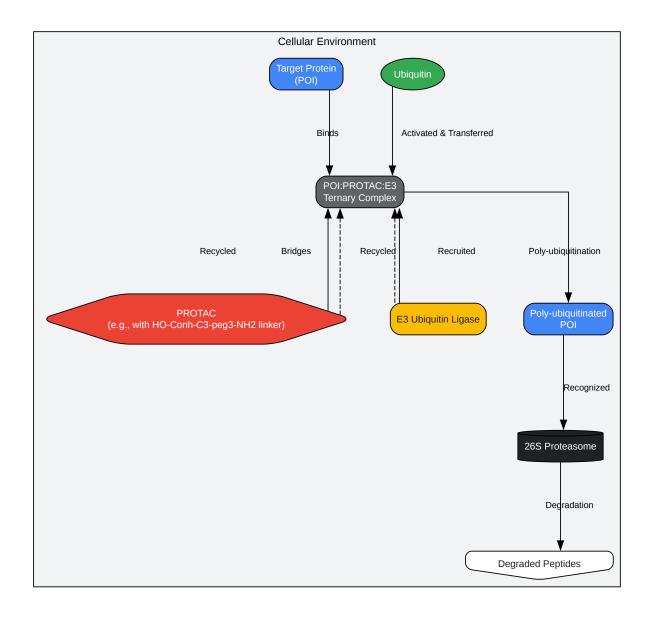
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker; one binds a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein. The linker component, such as amide- and PEG-containing structures (e.g., HO-CONH-C3-PEG3-NH2), is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).

This document provides a detailed protocol for assessing the in vitro degradation activity of PROTACs, focusing on the widely used Western blot technique to quantify POI levels. Key efficacy parameters, the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), are determined through these assays.

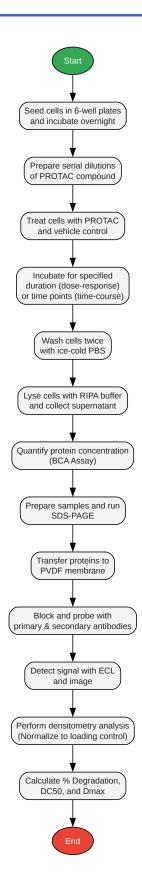
Core Principles and Signaling Pathway

PROTACs hijack the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process is catalytic, as the PROTAC molecule is recycled after inducing the ubiquitination and subsequent degradation of a target protein molecule. This allows substoichiometric amounts of a PROTAC to clear a much larger amount of the target protein.









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References

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- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway PMC [pmc.ncbi.nlm.nih.gov]
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